1-(3,4-dimethylphenyl)-7-(ethylthio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine
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Description
This compound is a pyridazine derivative. Pyridazines are a class of organic compounds with a six-membered ring with two nitrogen atoms at positions 1 and 2, and four carbon atoms . They are often used in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyridazine derivatives often involves reactions such as the inverse electron demand Diels-Alder reaction, Cu (II)-catalyzed aerobic 6- endo - trig cyclizations, and [4 + 2] annulation of ketene N,S -acetals .Molecular Structure Analysis
The molecular structure of this compound would include a pyridazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The specific substituents mentioned (3,4-dimethylphenyl, ethylthio, and 4-methyl) would be attached to this ring.Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, including isomerizations . The specific reactions would depend on the substituents and reaction conditions.Mechanism of Action
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-7-ethylsulfanyl-4-methylpyrazolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-5-21-16-15-14(12(4)18-19-16)9-17-20(15)13-7-6-10(2)11(3)8-13/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZOKYHFIDVYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C2C(=C(N=N1)C)C=NN2C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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